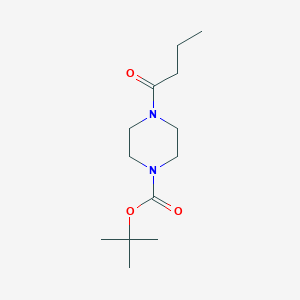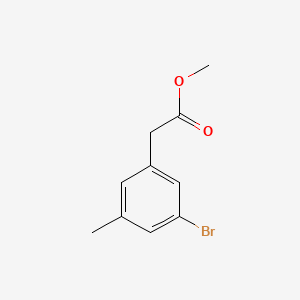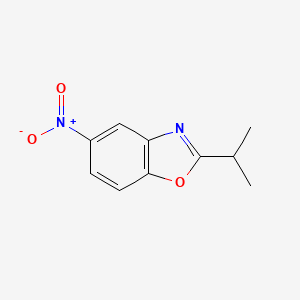
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol, also known as 2-methyl-1-propanol, is a synthetic compound used in a variety of applications. It is a colorless liquid with a mild, sweet odor and a boiling point of 97.6 °C. In the laboratory, it is used as a solvent, a reagent, and a starting material for synthesizing other compounds. In the pharmaceutical industry, it is used as an intermediate for the synthesis of drugs. In the food industry, it is used as a preservative and flavoring agent. In the agricultural industry, it is used as a pesticide.
Scientific Research Applications
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has a variety of scientific research applications. It is used as a solvent for the synthesis of organic compounds and as a reagent in organic synthesis. It is also used as a starting material for the synthesis of other compounds, such as derivatives of pyrrolidin-3-ol. In addition, it has been used to study the effects of solvents on the reactivity of organic compounds.
Mechanism of Action
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol acts as a solvent in organic reactions. It is able to dissolve a wide range of organic compounds, including those with polar and non-polar functional groups. The solubility of the compound in a reaction mixture depends on the polarity of the solvent and the nature of the solute.
Biochemical and Physiological Effects
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol is not known to have any significant biochemical or physiological effects. It is not considered to be toxic or mutagenic, and it is not known to interact with other compounds or drugs.
Advantages and Limitations for Lab Experiments
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has several advantages as a solvent in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low boiling point. It is also miscible with water, which makes it useful for the synthesis of water-soluble compounds. However, it has some limitations. It is not very volatile, so it can be difficult to remove from a reaction mixture. In addition, it is not very soluble in some organic solvents, so it can be difficult to use in reactions that require the use of a polar solvent.
Future Directions
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol has a variety of potential applications in the future. It can be used as a starting material for the synthesis of other compounds, such as derivatives of pyrrolidin-3-ol. It can also be used as a solvent for the synthesis of organic compounds, and as a reagent in organic synthesis. In addition, it can be used to study the effects of solvents on the reactivity of organic compounds. Finally, it can be used as a preservative and flavoring agent in the food industry, and as a pesticide in the agricultural industry.
Synthesis Methods
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol can be synthesized by the reaction of (3S)-1-(2-methylpropyl)pyrrolidin-3-olropanol with pyrrolidin-3-ol. This reaction is catalyzed by a base, such as potassium hydroxide, and proceeds in two steps. In the first step, the hydroxyl group of the (3S)-1-(2-methylpropyl)pyrrolidin-3-olropanol is protonated by the base, forming an alkoxide ion. In the second step, the alkoxide ion reacts with the pyrrolidin-3-ol to form the desired product.
properties
IUPAC Name |
(3S)-1-(2-methylpropyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMHLNVPUQWOG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

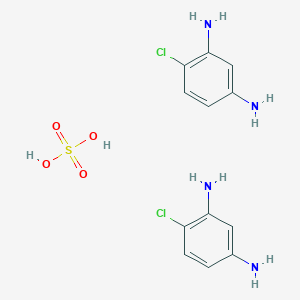
![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)
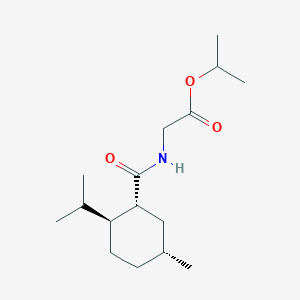

![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)



![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
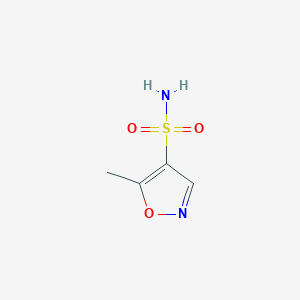
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
